molecular formula C8H4Cl2F3NO2 B125012 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene CAS No. 115571-66-9

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

Cat. No. B125012
M. Wt: 274.02 g/mol
InChI Key: IBRWCYHTODRXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a multisubstituted benzene derivative . It has the molecular formula C8H4Cl2F3NO2 . It is used in the preparation of biologically active compounds such as protein kinase inhibitors . It can also be used as organic synthesis intermediates and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene includes two chlorine atoms, three fluorine atoms, one nitro group, and one trifluoromethyl group attached to a benzene ring . The IUPAC name for this compound is 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is 274.02 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The exact mass and monoisotopic mass are both 272.9571182 g/mol .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a valuable intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of novel pesticides like bistrifluron, which exhibits potent growth-retarding activity against pests. This process is deemed feasible for industrial production, highlighting the compound's importance in agricultural chemistry (Liu An-chan, 2015).

Advances in Nitration Processes

The compound also plays a role in studying the nitration of toluene, a reaction critical for producing pharmaceuticals, perfumes, and explosives. Research on sulfuric acid-free nitration of toluene has aimed at finding greener, more environmentally friendly methods, with this compound potentially serving as a precursor or intermediate in such reactions (I. Sreedhar et al., 2013).

Material Science and Catalysis

In materials science, the compound's derivatives have been explored for their potential in catalysis. For example, research into palladium-based catalyst systems has shown that complexes derived from similar compounds are highly effective for Suzuki-Miyaura reactions, demonstrating the broad applicability of these materials in synthetic chemistry (A. Schmidt & A. Rahimi, 2010).

Environmental Implications

From an environmental perspective, studies on the vapor phase nitration of toluene to produce nitrotoluene have examined the catalytic performance of various catalysts, including those that might involve or result from the transformation of compounds like 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. This research contributes to understanding the environmental impact and optimization of chemical processes (R. J. Kalbasi et al., 2009).

Safety And Hazards

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is labeled as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRWCYHTODRXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397330
Record name 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

CAS RN

115571-66-9
Record name 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.